1-(3-Chloropyrazin-2-yl)azetidin-3-ol
Overview
Description
1-(3-Chloropyrazin-2-yl)azetidin-3-ol is a chemical compound that features a pyrazine ring substituted with a chlorine atom at the third position and an azetidine ring with a hydroxyl group at the third position
Preparation Methods
The synthesis of 1-(3-Chloropyrazin-2-yl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring is synthesized and chlorinated at the third position.
Azetidine ring formation: The azetidine ring is then constructed through cyclization reactions involving appropriate starting materials.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Chloropyrazin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrazine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Ring-opening reactions: The azetidine ring can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiproliferative properties.
Materials Science: The compound is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiproliferative studies, it can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(3-Chloropyrazin-2-yl)azetidin-3-ol can be compared with other azetidine and pyrazine derivatives:
1-(6-Chloropyrazin-2-yl)azetidin-3-ol: Similar structure but with chlorine at the sixth position, which may alter its reactivity and biological activity.
3-(Prop-1-en-2-yl)azetidin-2-one: A related compound with different substituents on the azetidine ring, used in similar antiproliferative studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-7(10-2-1-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNWLRNTDVKLSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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